Cas no 1448069-67-7 (1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine)

1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine
- AKOS024565012
- (2-bromo-5-methoxyphenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone
- (2-bromo-5-methoxyphenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone
- 1448069-67-7
- F6442-2733
-
- Inchi: 1S/C17H15BrClNO4S/c1-24-12-4-7-16(18)15(8-12)17(21)20-9-14(10-20)25(22,23)13-5-2-11(19)3-6-13/h2-8,14H,9-10H2,1H3
- InChI Key: LAVOFMNJOYRUCA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C(N1CC(C1)S(C1C=CC(=CC=1)Cl)(=O)=O)=O)OC
Computed Properties
- Exact Mass: 442.95937g/mol
- Monoisotopic Mass: 442.95937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 582
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1Ų
- XLogP3: 3.4
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-2733-2mg |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6442-2733-3mg |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6442-2733-15mg |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6442-2733-100mg |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6442-2733-20mg |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6442-2733-40mg |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6442-2733-50mg |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6442-2733-4mg |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6442-2733-5mg |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6442-2733-2μmol |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine |
1448069-67-7 | 2μmol |
$57.0 | 2023-09-09 |
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine Related Literature
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Additional information on 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine
Introduction to 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine (CAS No. 1448069-67-7)
1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine, with the CAS number 1448069-67-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine incorporates several key functional groups, including a bromo-substituted benzoyl moiety and a chlorobenzenesulfonyl group, both of which contribute to its chemical reactivity and potential biological activity. The azetidine ring, a five-membered nitrogen-containing heterocycle, further enhances the compound's complexity and versatility.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. Azetidine derivatives, in particular, have been extensively studied due to their ability to interact with biological targets in diverse ways. The presence of both electron-withdrawing and electron-donating groups in 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine suggests that it may exhibit a range of pharmacological effects, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, the benzoyl and benzenesulfonyl groups are frequently found in drugs that target various diseases, including cancer and inflammatory disorders. The bromo and chloro substituents on the aromatic rings add an additional layer of functionality that can be exploited for modulating biological activity.
Recent studies have highlighted the importance of optimizing the electronic properties of heterocyclic compounds to enhance their binding affinity to biological targets. The combination of bromo and chloro substituents in 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine may contribute to its ability to interact with proteins and enzymes in a specific manner. This has led researchers to explore its potential as an intermediate in the synthesis of more complex molecules with tailored pharmacological profiles.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromo and chloro groups, as well as the benzoyl and benzenesulfonyl moieties, necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce such complex molecules with increasing efficiency, which is crucial for large-scale pharmaceutical applications.
In addition to its synthetic significance, 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine has shown promise in preclinical studies as a potential lead compound for drug development. Its unique structural features suggest that it may be effective against a variety of diseases by interacting with different biological pathways. Researchers are particularly interested in its potential as an inhibitor of enzymes involved in cancer progression and inflammation.
The azetidine ring is known for its ability to mimic natural amino acids, which has led to its use in the development of peptidomimetics—molecules that mimic the structure and function of peptides without their drawbacks. The presence of both benzoyl and benzenesulfonyl groups in 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine may enhance its stability and bioavailability, making it an attractive candidate for further development.
The growing body of evidence supporting the therapeutic potential of azetidine derivatives has spurred interest from both academic researchers and pharmaceutical companies. The compound's unique structural features make it a versatile scaffold for designing new drugs with improved efficacy and reduced side effects. As research continues, it is likely that more applications for 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine will be discovered.
In conclusion, 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine (CAS No. 1448069-67-7) is a promising compound with significant potential in pharmaceutical research. Its complex structure, featuring multiple functional groups, makes it a valuable tool for developing new drugs targeting various diseases. As synthetic methods improve and more research is conducted, this compound is poised to play an important role in the future of medicine.
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